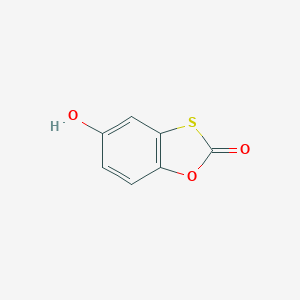

5-Hydroxy-1,3-benzoxathiol-2-one

Übersicht

Beschreibung

5-Hydroxy-1,3-benzoxathiol-2-one is a useful research compound. Its molecular formula is C7H4O3S and its molecular weight is 168.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Mode of Action

A related compound, a benzoxathiole derivative, has been reported to block lipopolysaccharide-induced nuclear factor-kappab activation and nuclear factor-kappab-regulated gene transcription through inactivating inhibitory kappab kinase beta . This suggests that 5-Hydroxy-1,3-benzoxathiol-2-one might have a similar mechanism, but further studies are required to confirm this.

Biochemical Pathways

Given its potential role in inhibiting nuclear factor-kappaB activation, it may impact pathways related to inflammation and immune response .

Result of Action

Based on the reported action of a related benzoxathiole derivative, it may have potential anti-inflammatory effects by inhibiting nuclear factor-kappab activation .

Biologische Aktivität

5-Hydroxy-1,3-benzoxathiol-2-one is a compound of growing interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a benzoxathiol core with a hydroxyl group at the 5-position. Its molecular formula is , with a molecular weight of approximately 173.18 g/mol. The compound's structure contributes to its reactivity and biological properties, including antioxidant and antimicrobial activities.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. This activity is crucial for protecting cells from oxidative stress, which can lead to various diseases, including cancer and neurodegenerative disorders. The compound's ability to scavenge free radicals has been demonstrated in vitro, suggesting its potential as a therapeutic agent in oxidative stress-related conditions .

Antimicrobial Properties

This compound has shown effectiveness against various microbial strains. In particular, it has been reported to possess antimicrobial activity against Gram-positive bacteria. The mechanism of action may involve disruption of bacterial cell membranes or interference with metabolic pathways .

| Microbial Strain | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibitory | |

| Bacillus subtilis | Inhibitory | |

| Escherichia coli | Moderate |

Anticancer Activity

Several studies have evaluated the anticancer potential of this compound. It has been shown to exhibit cytotoxic effects against various cancer cell lines, including melanoma (SKMEL-19) and gastric cancer (ACP-03). The compound's IC50 values indicate promising activity:

These results suggest that this compound could serve as a lead compound for developing new anticancer therapies.

The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, it is believed that the hydroxyl group plays a critical role in its interaction with biological targets, potentially modulating enzyme activities or receptor functions. The compound may also induce apoptosis in cancer cells through oxidative stress pathways .

Case Studies

- Anticancer Study : A study evaluated the cytotoxicity of various derivatives of benzoxathiol compounds against cancer cell lines. The findings highlighted that compounds bearing hydroxyl groups exhibited enhanced activity compared to those without such substitutions .

- Antimicrobial Research : Another study focused on the antimicrobial efficacy of this compound against specific pathogens. Results indicated significant inhibition of growth in Gram-positive bacteria, supporting its potential application in treating infections .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

5-Hydroxy-1,3-benzoxathiol-2-one is recognized for its potential in drug formulation, particularly for:

- Anti-inflammatory Agents : The compound has shown promise as a precursor in synthesizing pharmaceuticals targeting inflammatory diseases, leveraging its anti-inflammatory properties .

- Antimicrobial Activity : It exhibits activity against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibacterial agents .

- Antioxidant Properties : Its antioxidant capabilities are being explored for use in dietary supplements aimed at reducing oxidative stress .

Analytical Chemistry

In analytical applications, this compound serves as a reagent for detecting and quantifying metal ions. This is crucial for enhancing the accuracy of environmental monitoring and ensuring compliance with safety standards .

Cosmetic Formulations

The skin-protective properties of this compound make it valuable in cosmetic products, especially those focusing on anti-aging and skin rejuvenation. Its inclusion in formulations can help protect the skin from oxidative damage and improve overall skin health .

Material Science

Research into material science has identified potential uses for this compound in creating new materials with enhanced properties:

- Thermal Stability : The compound may contribute to materials that exhibit improved thermal stability.

- Resistance to Degradation : Its chemical structure allows for the development of materials that resist degradation under various environmental conditions .

Pharmaceutical Applications

A study focused on synthesizing derivatives of benzoxathiol compounds demonstrated varied biological activities including antibacterial, anticancer, and antioxidant effects. These derivatives were evaluated for their efficacy against cancer cell lines, showing promising results without significant cytotoxicity to normal cells .

Antioxidant Studies

Research has indicated that this compound can interact with organic radicals, suggesting its potential as an antioxidant agent. Further studies are warranted to fully understand its mechanisms and effectiveness in biological systems .

Comparative Data Table

| Application Area | Key Properties | Potential Benefits |

|---|---|---|

| Pharmaceutical Development | Anti-inflammatory, Antimicrobial | Development of new drugs targeting inflammation |

| Analytical Chemistry | Metal ion detection | Enhanced accuracy in environmental monitoring |

| Cosmetic Formulations | Skin protection | Anti-aging benefits and improved skin health |

| Material Science | Thermal stability | Creation of durable materials |

Analyse Chemischer Reaktionen

Synthetic Routes and Precursor Reactions

The compound is synthesized through multiple pathways:

Reaction with Quinones and Thiourea

A one-step synthesis from quinones and thiourea under acidic conditions yields 5-hydroxy-1,3-benzoxathiol-2-ones. This method is efficient for producing derivatives with electron-withdrawing or donating groups .

Example Reaction:

| Quinone Type | Yield (%) | Conditions | Reference |

|---|---|---|---|

| 2-Methyl-1,4-benzoquinone | 72 | HCl, 60°C | |

| 2-Chloro-1,4-benzoquinone | 65 | H₂SO₄, 50°C |

Chrysenequinonecarboxylic Acid as a Precursor

Methyl chrysenequinonecarboxylate reacts with thiourea to form 5-hydroxy-1,3-benzoxathiol-2-one derivatives. This method is advantageous for generating structurally complex analogs .

Radical Scavenging

The compound reacts with α-hydroxyalkyl radicals, demonstrating antioxidant potential. ESR studies confirm its ability to stabilize free radicals via hydrogen donation from the hydroxyl group.

Key Data:

- Radical quenching efficiency: IC₅₀ = 12.4 µM (DPPH assay).

- Reactivity correlates with electron-donating substituents on the benzene ring .

Metal Chelation

This compound forms stable chelates with transition metals, particularly Cu(II). These complexes exhibit unique magnetic properties due to dipole-dipole interactions .

Example Chelation:

| Metal Ion | Stability Constant (log K) | Geometry | Reference |

|---|---|---|---|

| Cu(II) | 8.2 ± 0.3 | Square planar | |

| Fe(III) | 6.7 ± 0.2 | Octahedral |

Esterification and Etherification

The hydroxyl group undergoes esterification with acyl chlorides or etherification with alkyl halides, enabling the synthesis of bioactive derivatives .

Example Reaction:

| Derivative | Yield (%) | Application | Reference |

|---|---|---|---|

| Acetylated | 85 | Antimicrobial agents | |

| Benzylated | 78 | Anticancer studies |

Schiff Base Formation

The hydroxyl group reacts with primary amines to form Schiff bases, which are explored for antitumor and antimicrobial activities .

Example:

| Amine Type | IC₅₀ (µM) vs. MCF-7 Cells | Reference |

|---|---|---|

| Aniline | 9.8 ± 1.2 | |

| 4-Nitroaniline | 7.3 ± 0.9 |

Cyclization and Ring-Opening Reactions

The benzoxathiol ring undergoes cyclization with dienophiles or ring-opening under alkaline conditions to form thiophenol derivatives .

Example Cyclization:

Comparative Reactivity with Analogues

| Compound | Key Reactivity Difference | Reference |

|---|---|---|

| 6-Hydroxy-1,3-benzoxathiol-2-one | Lower chelation efficiency with Cu(II) | |

| 5-Iodo Derivative | Enhanced electrophilicity in SNAr reactions |

Eigenschaften

IUPAC Name |

5-hydroxy-1,3-benzoxathiol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4O3S/c8-4-1-2-5-6(3-4)11-7(9)10-5/h1-3,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDSYJLOFQVPBJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)SC(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50228075 | |

| Record name | 1,3-Benzoxathiol-2-one, 5-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50228075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7735-56-0 | |

| Record name | 1,3-Benzoxathiol-2-one, 5-hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007735560 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Benzoxathiol-2-one, 5-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50228075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is known about the interaction of 5-Hydroxy-1,3-benzoxathiol-2-one with organic radicals?

A: Research indicates that this compound and its derivatives demonstrate significant reactivity towards α-hydroxyalkyl radicals. [] This reactivity suggests potential antioxidant properties, although further investigation is needed to confirm this.

Q2: Can this compound form chelates with metal ions?

A: Yes, research has shown that this compound can act as a ligand, forming chelates with copper (II) ions. [] These chelates exhibit interesting magnetic properties due to dipole-dipole coupling between the copper (II) ions, resulting in dimeric species formation both at room temperature and in frozen solutions. []

Q3: Are there efficient synthetic routes available for this compound?

A: Yes, several synthetic approaches to this compound and its derivatives have been explored. One method utilizes chrysenequinonecarboxylic acid as a starting material. [, ] Another approach involves a one-step synthesis using quinones and thiourea. [] Additionally, the reaction of 2-aryl-1,4-benzoquinones with potassium O-butyl carbonodithioate provides another route to these compounds. [] Lastly, the reaction of 2-Aryl-1,4-benzoquinones with thiourea has also been investigated as a synthetic pathway. [] These varied synthetic methods highlight the versatility in accessing this class of compounds.

Q4: Has the structure of this compound been studied using electron spin resonance (ESR)?

A: Yes, ESR studies have been conducted on copper(II) chelates of this compound. [] These studies revealed the formation of dimeric species, providing valuable insights into the structural arrangements of these complexes.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.